Product packaging for 2-Tert-butylcycloheptan-1-ol(Cat. No.:)

2-Tert-butylcycloheptan-1-ol

Cat. No.: B13271106
M. Wt: 170.29 g/mol
InChI Key: KUIMTJABMOEUBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Substituted Cycloheptanols in Chemical Research

Substituted cycloheptanols are a class of compounds that hold considerable importance in various areas of chemical research. The seven-membered ring, or cycloheptane (B1346806), is a recurring motif in a number of natural products with significant biological activity. The incorporation of substituents onto this ring allows for the fine-tuning of a molecule's three-dimensional shape, polarity, and reactivity. This modulation is critical in fields such as medicinal chemistry, where the precise spatial arrangement of functional groups can dictate a molecule's ability to interact with biological targets. nih.govchemrxiv.org

The hydroxyl group of cycloheptanols can participate in hydrogen bonding and serve as a key site for further chemical transformations. The size and nature of other substituents on the ring, such as the tert-butyl group in the case of 2-Tert-butylcycloheptan-1-ol, can exert significant control over the stereochemical outcome of reactions, making these compounds valuable chiral building blocks in asymmetric synthesis. The inherent flexibility of the cycloheptane ring, which exists as a dynamic equilibrium of several low-energy conformations (such as the twist-chair and twist-boat), is profoundly influenced by the presence of bulky substituents. This conformational complexity presents both challenges and opportunities for synthetic chemists.

Overview of the Research Landscape for this compound

Direct and extensive research focusing exclusively on this compound is not widely documented in publicly available scientific literature. However, the research landscape can be inferred from studies on analogous compounds, most notably 2-tert-butylcyclohexanol, and general methodologies for the synthesis and characterization of substituted cycloheptanols.

The synthesis of this compound would likely proceed through established methods for the formation of substituted cycloheptanols. These could include the reduction of the corresponding ketone, 2-tert-butylcycloheptanone, or the hydroboration-oxidation of 1-tert-butylcycloheptene. The stereochemical outcome of such reactions would be of significant interest, as the bulky tert-butyl group would be expected to direct the approach of reagents, potentially leading to a high degree of stereoselectivity.

The characterization of this compound would rely on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly informative for elucidating the conformational preferences of the cycloheptane ring, which are influenced by the presence of the sterically demanding tert-butyl group. The principles of conformational analysis, extensively studied in substituted cyclohexanes, suggest that the tert-butyl group would strongly prefer to occupy a pseudo-equatorial position to minimize steric strain. fiveable.melibretexts.orglibretexts.org

Future research on this compound could explore its potential as a chiral auxiliary or as a synthon in the total synthesis of complex natural products. Its unique conformational properties could also make it a subject of interest for computational and physical organic chemists studying the energetics of non-covalent interactions in flexible ring systems.

Predicted Physicochemical Properties of this compound

PropertyPredicted ValueBasis of Prediction
Molecular FormulaC11H22O---
Molecular Weight170.30 g/mol ---
Boiling PointApprox. 220-230 °CBased on trends for similar substituted cycloalkanols
LogPApprox. 3.5-4.0Estimated based on structure
Hydrogen Bond Donor Count1Based on the hydroxyl group
Hydrogen Bond Acceptor Count1Based on the hydroxyl group

Potential Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Features
¹H NMRA complex multiplet for the proton on the carbon bearing the hydroxyl group; a sharp singlet for the nine protons of the tert-butyl group; a series of broad, overlapping multiplets for the methylene (B1212753) protons of the cycloheptane ring.
¹³C NMRA signal for the carbon attached to the hydroxyl group in the range of 65-75 ppm; a quaternary carbon signal and a signal for the methyl carbons of the tert-butyl group; several signals for the methylene carbons of the cycloheptane ring.
IR SpectroscopyA broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol; C-H stretching bands just below 3000 cm⁻¹.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O B13271106 2-Tert-butylcycloheptan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2-tert-butylcycloheptan-1-ol

InChI

InChI=1S/C11H22O/c1-11(2,3)9-7-5-4-6-8-10(9)12/h9-10,12H,4-8H2,1-3H3

InChI Key

KUIMTJABMOEUBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCCCCC1O

Origin of Product

United States

Synthetic Methodologies for 2 Tert Butylcycloheptan 1 Ol and Its Derivatives

Strategies for Cycloheptanol (B1583049) Core Construction

The construction of the cycloheptanol framework is a critical first step in the synthesis of 2-tert-butylcycloheptan-1-ol. Several methodologies have proven effective in creating this seven-membered ring system.

Samarium Diiodide-Induced Cyclizations to Cycloheptanol Substructures

Samarium diiodide (SmI2) is a powerful single-electron transfer reagent that has been effectively used in the synthesis of carbocyclic compounds. While often employed for 8-endo-trig cyclizations to form cyclooctanols, under specific conditions, it can facilitate 7-exo-trig cyclizations to yield cycloheptanol derivatives. beilstein-journals.orgnih.gov These reactions typically involve the formation of a samarium ketyl from a precursor such as a γ-oxo ester. The outcome of these cyclizations is highly dependent on the substitution pattern of the alkene and ketone moieties within the starting material, with steric and electronic factors playing a crucial role. beilstein-journals.orgnih.gov In certain cases with significant steric hindrance, alternative reaction pathways like ketyl-aryl coupling can compete with the desired cyclization. beilstein-journals.orgnih.gov

A notable approach involves a telescoped process where two different Sm(II) reagents act sequentially on simple starting materials to generate complex cycloheptanols. rsc.org This method highlights the versatility of samarium-based reagents in constructing intricate cyclic systems. The choice of ligands on the samarium atom can also influence the regio- and diastereoselectivity of the cyclization. rsc.org

Reductive Coupling Approaches for Substituted Cycloheptanols

Reductive coupling reactions, often mediated by transition metals, provide another powerful avenue for the synthesis of substituted cycloheptanols. researchgate.net These methods can involve the coupling of various unsaturated precursors. For instance, nickel-catalyzed reductive couplings of dienes with aldehydes have been developed to produce homoallylic alcohols, which can be precursors to cycloheptanols. acs.org The regioselectivity of these reactions can be influenced by the choice of catalyst and ligands. acs.org

Samarium(II) reagents, particularly those with modified cyclopentadienyl (B1206354) (Cp) ligands (SmCpR2), have been shown to mediate highly regio- and diastereoselective cross-couplings of allyl or propargyl ethers with δ-ketoesters. rsc.org This approach can lead to the formation of decorated δ-lactones, which can then be further transformed into complex cycloheptanols. rsc.org The use of SmCpR2 reagents can offer advantages over traditional SmI2 in terms of reactivity and selectivity for certain substrates. rsc.org

Regioselective Synthesis of Substituted Cycloheptenones and Subsequent Reduction

A common and effective strategy for synthesizing substituted cycloheptanols involves the initial construction of a cycloheptenone ring, followed by reduction of the ketone and the carbon-carbon double bond. Various methods exist for the regioselective synthesis of cycloheptenones. organic-chemistry.org

Palladium-catalyzed oxidative cyclization of γ-heteroalkenyl β-keto amides under aerobic conditions has been shown to produce seven-membered ring heterocycles, and similar principles can be applied to carbocyclic systems. organic-chemistry.org Another approach involves the reaction of a 1,3-dicarbonyl cyclic compound with an acetylene, catalyzed by [ReBr(CO)3(thf)]2, to yield a medium-sized cyclic compound. organic-chemistry.org

Once the substituted cycloheptenone is obtained, standard reduction methods can be employed to furnish the desired cycloheptanol. The choice of reducing agent will determine the stereochemical outcome of the alcohol. For example, sodium borohydride (B1222165) (NaBH4) can be used for the reduction of the ketone functionality. acs.org Subsequent reduction of the double bond, if present, can be achieved through catalytic hydrogenation.

Diastereoselective Synthesis of this compound Isomers

Achieving diastereoselectivity in the synthesis of this compound is crucial for obtaining specific isomers. The bulky tert-butyl group significantly influences the stereochemical outcome of reactions.

The reduction of 2-tert-butylcycloheptanone is a direct method to produce this compound. The diastereoselectivity of this reduction is highly dependent on the reducing agent and reaction conditions. For instance, the reduction of the analogous 2-tert-butylcyclohexanone (B158629) with diisobutylaluminium-2,6-di-tert-butyl-4-methylphenoxide shows temperature and conversion-dependent diastereoselectivity. lookchem.com This highlights that both kinetically and thermodynamically controlled processes can influence the final isomer ratio. lookchem.com

Samarium diiodide-induced cyclizations can also exhibit diastereoselectivity. researchgate.net The stereochemical outcome is often influenced by the substituents present on the starting material, with phenol (B47542) sometimes acting as an effective proton source to control the stereochemistry of the newly formed hydroxyl group. researchgate.net

Enantioselective Synthesis of Chiral this compound Enantiomers

The synthesis of single enantiomers of this compound requires the use of asymmetric synthesis techniques. Chiral auxiliaries are a well-established method for achieving this.

Application of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a chemical reaction to produce a single enantiomer of the product. nih.gov After the desired stereocenter is created, the auxiliary is removed. This strategy has been widely applied in various asymmetric reactions. sioc-journal.cnyork.ac.uk

In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step, such as a Michael addition or an alkylation. sioc-journal.cnyork.ac.uk For example, Evans chiral auxiliaries, which are oxazolidinones, are known to provide high levels of stereocontrol in alkylation reactions of their corresponding enolates. york.ac.uk The steric hindrance of the auxiliary directs the approach of the electrophile, leading to a high diastereomeric excess. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Chiral amines, which are themselves often synthesized using methods like catalytic asymmetric hydrogenation, are also valuable as chiral auxiliaries and building blocks in asymmetric synthesis. nih.gov The principles of using chiral auxiliaries to control stereochemistry are fundamental and can be adapted to the synthesis of complex targets like chiral this compound.

Asymmetric Catalysis in Cycloheptanol Synthesis

The enantioselective synthesis of chiral alcohols, including 2-substituted cycloheptanols, is a cornerstone of modern organic chemistry, driven by the demand for enantiopurified compounds in the pharmaceutical and materials science industries. Asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate large quantities of a single stereoisomeric product, represents one of the most efficient methods to achieve this. wikipedia.orgwikipedia.org The primary route for synthesizing chiral cycloheptanols like this compound involves the asymmetric reduction of the corresponding prochiral ketone, 2-tert-butylcycloheptanone. This transformation can be accomplished through various catalytic strategies, including transition metal-catalyzed hydrogenation and reduction with chiral borane (B79455) reagents.

The core principle of asymmetric catalysis in this context is the transfer of chirality from the catalyst to the substrate, creating a new stereocenter at the alcohol carbon with a high degree of stereocontrol. wikipedia.org For a 2-substituted cycloheptanone (B156872), this reduction can lead to four possible stereoisomers. A successful asymmetric catalytic system must therefore control both the enantioselectivity (favoring one enantiomer of a specific diastereomer over the other) and the diastereoselectivity (favoring the cis or trans isomer).

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal complexes, particularly those of ruthenium (Ru), rhodium (Rh), iridium (Ir), and copper (Cu), are powerful catalysts for the asymmetric hydrogenation of ketones. wikipedia.orgdicp.ac.cn These catalysts typically feature a chiral ligand that coordinates to the metal center, creating a chiral environment that directs the approach of the substrate and the delivery of hydrogen.

A significant challenge in the asymmetric hydrogenation of 2-substituted cyclic ketones is controlling the diastereoselectivity. Often, hydrogenation under basic conditions using ruthenium or iridium catalysts proceeds via a dynamic kinetic resolution (DKR) to yield the cis product, where the incoming hydrogen adds from the less sterically hindered face, opposite to the substituent. dicp.ac.cn

However, recent advancements have enabled the synthesis of trans cycloalkanols, which would be the analogous diastereomer for trans-2-tert-butylcycloheptan-1-ol. For instance, a palladium-catalyzed asymmetric hydrogenation of 2-aryl cyclic ketones has been developed that proceeds through a DKR process under acidic conditions to furnish trans cycloalkanol derivatives with excellent enantioselectivities. dicp.ac.cn While this specific system was demonstrated on six-membered rings, the principles are applicable to seven-membered systems.

Similarly, copper-catalyzed asymmetric hydrogenation has emerged as a promising method using non-precious metals. A system employing a chiral heterophosphole dimeric ligand with a copper catalyst has been effective in the hydrogenation of 2-substituted-1-tetralones via DKR, simultaneously creating two adjacent stereocenters with high diastereomeric and enantiomeric ratios. semanticscholar.org The reaction conditions and outcomes for analogous substrates highlight the potential for application to cycloheptanone systems.

Table 1: Asymmetric Hydrogenation of 2-Substituted Cyclic Ketones with Chiral Metal Catalysts (Representative Data for Analogous Systems)
Substrate (Analogue)Catalyst SystemProduct DiastereomerDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
2-PhenylcyclohexanonePd(TFA)₂ / (S)-SegPhostrans>20:196% dicp.ac.cn
2-Phenyl-1-tetraloneCu-N-BABIPhoscis>99:198% semanticscholar.org
2-Alkyl-1-tetraloneCu-N-BABIPhoscis>99:197% semanticscholar.org

Asymmetric Reduction with Chiral Borane Reagents

Another powerful method for the enantioselective reduction of ketones is the use of chiral oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS). ethz.chru.nl This method involves the stoichiometric use of a borane source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), with a catalytic amount of a chiral oxazaborolidine derived from a chiral amino alcohol.

The CBS catalyst coordinates with the borane, activating it and presenting it to the ketone in a highly organized, sterically defined transition state. This forces the hydride transfer to occur from a specific face of the carbonyl group, leading to high enantioselectivity. The bulky tert-butyl group in 2-tert-butylcycloheptanone would play a crucial role in directing the stereochemical outcome of the reduction. The CBS reduction is particularly effective for a wide range of cyclic and acyclic ketones. ethz.ch For example, the reduction of 2-tert-butylcyclohexanone using a proline-derived oxazaborolidine catalyst has been shown to produce the corresponding alcohol with high conversion and enantioselectivity (95% e.e.). ethz.ch This demonstrates the high potential of this method for the synthesis of chiral this compound.

Table 2: CBS-Catalyzed Asymmetric Reduction of Cyclic Ketones (Representative Data)
Substrate (Analogue)CatalystYieldEnantiomeric Excess (e.e.)Reference
2-tert-Butylcyclohexanone(S)-CBS Catalyst99%95% ethz.ch
AcetophenoneAziridine-derived OxazaborolidineHighHigh ru.nl

These catalytic methodologies provide robust and versatile platforms for the synthesis of chiral this compound and its derivatives, enabling precise control over the stereochemistry of the final product.

Stereochemical Aspects of 2 Tert Butylcycloheptan 1 Ol

Isomerism in 2-Tert-butylcycloheptan-1-ol: Cis-Trans Diastereomerism

The presence of two stereocenters in this compound, at the carbon atoms bearing the hydroxyl (-OH) and tert-butyl groups, gives rise to the possibility of stereoisomerism. Specifically, the molecule can exist as diastereomers, which are stereoisomers that are not mirror images of each other. In the context of cyclic compounds, this is often referred to as cis-trans isomerism.

Cis Isomer: In the cis isomer, the hydroxyl and tert-butyl groups are situated on the same side of the cycloheptane (B1346806) ring.

Trans Isomer: In the trans isomer, these two substituent groups are located on opposite sides of the ring.

Due to the flexible nature of the cycloheptane ring, which can adopt several low-energy conformations (such as the twist-chair and twist-boat), the spatial arrangement and energetic stability of the cis and trans isomers are complex. The large steric bulk of the tert-butyl group would be expected to play a dominant role in determining the preferred conformations of each diastereomer, influencing both their relative stabilities and their chemical and physical properties.

In the absence of experimental data, it is not possible to definitively state which isomer is more stable or to provide specific physical properties such as melting or boiling points for the individual cis and trans isomers of this compound.

Chiral Resolution and Enantiomeric Purity of this compound

Each of the cis and trans diastereomers of this compound is chiral and therefore can exist as a pair of enantiomers (non-superimposable mirror images). This results in a total of four possible stereoisomers:

(1R,2R)-2-tert-butylcycloheptan-1-ol

(1S,2S)-2-tert-butylcycloheptan-1-ol

(1R,2S)-2-tert-butylcycloheptan-1-ol

(1S,2R)-2-tert-butylcycloheptan-1-ol

The (1R,2R) and (1S,2S) isomers are an enantiomeric pair, as are the (1R,2S) and (1S,2R) isomers. The relationship between, for example, the (1R,2R) and (1R,2S) isomers is diastereomeric.

Chiral resolution is the process of separating a racemic mixture (an equal mixture of enantiomers) into its constituent enantiomers. Common methods for chiral resolution include:

Formation of Diastereomeric Derivatives: Reacting the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by techniques such as crystallization or chromatography. The separated diastereomers are then chemically converted back to the individual enantiomers of the alcohol.

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to directly separate the enantiomers.

There are no specific published methods for the chiral resolution of this compound. The determination of enantiomeric purity , typically expressed as enantiomeric excess (ee), would be a crucial step following any successful resolution. This is commonly achieved using chiral HPLC or GC, or through NMR spectroscopy with chiral shift reagents.

Methodologies for Absolute and Relative Stereochemical Assignment

Determining the precise three-dimensional arrangement of atoms in each stereoisomer is a critical aspect of stereochemical analysis.

Relative Stereochemistry: The assignment of the cis or trans relationship between the hydroxyl and tert-butyl groups can often be inferred from spectroscopic data, particularly nuclear magnetic resonance (NMR) spectroscopy. The coupling constants and nuclear Overhauser effect (NOE) enhancements between the protons on the carbons bearing the substituents can provide information about their spatial proximity. However, the conformational flexibility of the cycloheptane ring would complicate these analyses.

Absolute Stereochemistry: The determination of the absolute configuration (R or S) at each stereocenter is more challenging. Standard methodologies include:

X-ray Crystallography: This is the most definitive method for determining the absolute stereochemistry, provided that a suitable single crystal of a pure enantiomer or a derivative containing a heavy atom can be obtained.

Chemical Correlation: Chemically converting the molecule of unknown stereochemistry to a compound of known absolute configuration, or vice versa, through a series of stereochemically predictable reactions.

Chiroptical Methods: Techniques such as circular dichroism (CD) spectroscopy can sometimes be used to assign the absolute configuration by comparing the experimental spectrum to that of related compounds with known stereochemistry or to theoretical calculations.

No such stereochemical assignments have been reported in the scientific literature for the isomers of this compound.

Conformational Analysis of 2 Tert Butylcycloheptan 1 Ol

Theoretical Framework of Seven-Membered Ring Conformations (Cycloheptane System)

The conformational analysis of cycloheptane (B1346806) is considerably more complex than that of its smaller counterpart, cyclohexane (B81311). The increased number of atoms and degrees of freedom in the seven-membered ring leads to a greater number of low-energy conformations and relatively low energy barriers between them, making the ring highly flexible and fluxional. biomedres.usscispace.com Unlike the rigid chair conformation of cyclohexane, cycloheptane exists as a dynamic equilibrium of several conformers.

Characterization of Preferred and Interconverting Conformational States (e.g., Chair, Twist-Chair, Boat, Twist-Boat)

The cycloheptane ring can adopt several principal conformations, with the twist-chair and chair forms being the most significant in terms of stability. libretexts.orgresearchgate.net These conformations are part of a complex potential energy surface with multiple local minima and transition states.

Twist-Chair (TC): The twist-chair is widely regarded as the global energy minimum, representing the most stable conformation for cycloheptane. libretexts.orgresearchgate.net It possesses a C₂ axis of symmetry, which minimizes both angle strain and torsional strain by staggering the hydrogen atoms on adjacent carbons. scispace.com The flexibility of the ring allows for a family of interconverting twist-chair forms through a process known as pseudorotation. scispace.com

Chair (C): The chair conformation of cycloheptane has a Cₛ plane of symmetry. scispace.com While it appears "comfortable," this form is destabilized by eclipsed hydrogens at two of the carbon atoms and significant non-bonded interactions between axial-like hydrogens. libretexts.org It is slightly higher in energy than the twist-chair form.

Boat (B) and Twist-Boat (TB): The boat and twist-boat conformations are higher in energy than the chair and twist-chair forms. davuniversity.orglibretexts.org The boat form suffers from considerable steric strain due to "flagpole" interactions, similar to the boat conformation of cyclohexane, as well as torsional strain from eclipsed bonds. libretexts.org This strain can be partially alleviated by a slight twisting of the ring to form the twist-boat conformation, which represents a local energy minimum. libretexts.orglibretexts.org

The interconversion between these forms occurs rapidly at room temperature, with the twist-chair and chair conformations being the most populated. The energy barrier for this interconversion is relatively low, making cycloheptane a fluxional molecule. libretexts.org

Relative Energies of Cycloheptane Conformers
ConformerRelative Energy (kcal/mol)Symmetry
Twist-Chair (TC)0.0C₂
Chair (C)~1.4Cₛ
Twist-Boat (TB)~2.1C₂
Boat (B)~2.7Cₛ

Note: The relative energy values are approximate and can vary based on the computational method used.

Steric and Electronic Influences of the Tert-butyl Substituent on Cycloheptane Conformation

In 2-tert-butylcycloheptan-1-ol, the conformational equilibrium of the cycloheptane ring is significantly influenced by the steric bulk of the tert-butyl group and, to a lesser extent, the hydroxyl group. Substituents on a cycloalkane ring generally prefer to occupy positions that minimize steric interactions with the rest of the molecule. msu.edu

The tert-butyl group is exceptionally bulky and exerts a strong preference for a position that minimizes steric hindrance. spcmc.ac.in In cyclohexane, this preference is so strong that it effectively "locks" the ring into a conformation where the tert-butyl group is equatorial. A similar, though more complex, effect is expected in the flexible cycloheptane system. The tert-butyl group will favor a pseudo-equatorial position on the ring to avoid unfavorable 1,3-diaxial-type interactions. The hydroxyl group is smaller and its conformational preference will be secondary to that of the tert-butyl group.

Analysis of A-Values and Their Impact on Conformational Equilibria

A-values are a quantitative measure of the steric bulk of a substituent, defined as the difference in Gibbs free energy (ΔG) between a conformation where the substituent is in an axial position and one where it is in an equatorial position, primarily in a cyclohexane ring. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com

While originally derived for cyclohexane, the concept of A-values is useful for understanding the steric demands of substituents in any cyclic system. The tert-butyl group has one of the largest A-values, underscoring its profound steric influence. wikipedia.orgmasterorganicchemistry.com This large steric requirement forces the cycloheptane ring in this compound to adopt a twist-chair conformation where the tert-butyl group can occupy a position analogous to an equatorial one, thereby minimizing destabilizing steric repulsions. spcmc.ac.in

Selected A-Values (kcal/mol) for Cyclohexane
SubstituentA-Value (kcal/mol)
-H0
-OH0.9 (in non-H-bonding solvent)
-CH₃1.7
-CH(CH₃)₂ (isopropyl)2.2
-C(CH₃)₃ (tert-butyl)>4.5

Source: Data compiled from various sources. masterorganicchemistry.comubc.ca

The extremely high A-value of the tert-butyl group indicates that conformations placing it in a sterically hindered, axial-like position would be highly energetically unfavorable. wikipedia.org Therefore, the conformational equilibrium of this compound will be dominated by conformers that accommodate this bulky group in a pseudo-equatorial orientation.

Experimental Techniques for Conformational Elucidation

The dynamic nature of the cycloheptane ring requires specialized experimental techniques to probe its conformational landscape and the kinetics of interconversion.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Conformational Dynamics

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for studying the dynamic processes in molecules, such as the ring inversion of cycloalkanes. researchgate.net By recording NMR spectra at different temperatures, one can observe changes that reflect the rate of conformational exchange.

At high temperatures, the interconversion between the different cycloheptane conformers is rapid on the NMR timescale, resulting in a spectrum with time-averaged signals for the ring protons. As the temperature is lowered, the rate of interconversion slows down. If the temperature is lowered sufficiently to the coalescence point and beyond, the exchange becomes slow on the NMR timescale, and the signals for the individual, distinct protons in the frozen conformation (e.g., pseudo-axial and pseudo-equatorial) can be resolved. researchgate.net Analyzing the spectra at various temperatures allows for the determination of the energy barriers (activation energy) for the ring-flipping process and the relative populations of the major conformers.

Crystallographic Studies on Analogous Systems

X-ray crystallography provides a definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov By diffracting X-rays off a single crystal of a compound, one can generate a detailed map of electron density and thus determine the exact positions of atoms, bond lengths, and bond angles. mdpi.com

While a crystal structure for this compound may not be readily available, crystallographic data from analogous substituted cycloheptane systems can provide invaluable insights. scispace.com These studies can confirm the preferred conformations of the seven-membered ring in the solid state, such as the twist-chair, and show how bulky substituents are accommodated within that framework. researchgate.net For example, crystallographic analysis of related compounds has confirmed that chair and twist-chair conformations are commonly adopted by the cycloheptane ring in the solid phase. scispace.com This information serves as a crucial benchmark for validating and refining the results obtained from theoretical calculations and spectroscopic studies in solution.

Computational Methodologies in Conformational Analysis

The conformational landscape of this compound is complex due to the flexible seven-membered ring and the presence of two bulky substituents. Understanding the preferred shapes (conformers) and the energy required to switch between them is crucial for predicting its chemical behavior. Computational chemistry provides powerful tools to explore this landscape in detail.

Molecular Mechanics (MMx) Calculations

Molecular Mechanics (MMx) represents a foundational computational approach for the conformational analysis of molecules like this compound. This method models a molecule as a collection of atoms connected by springs, using a set of parameters known as a force field to calculate the potential energy of a given conformation. The energy is determined by summing contributions from various factors including bond stretching, angle bending, torsional angles (the rotation around bonds), and non-bonded interactions such as van der Waals forces and electrostatic interactions.

For a substituted cycloheptane, MMx calculations are particularly useful for rapidly exploring the vast number of possible conformations. The cycloheptane ring itself can exist in several low-energy forms, primarily twist-chair and chair conformations, with boat and twist-boat forms often representing transition states. The introduction of a hydroxyl group and a bulky tert-butyl group at positions 1 and 2 dramatically influences the relative energies of these conformers.

Empirical force field calculations on analogous molecules, such as cis-1,2-di-tert-butylcyclohexane, have demonstrated the ability of these methods to identify multiple stable chair conformers and calculate the energy differences between them. researchgate.net For this compound, MMx would be employed to:

Identify the lowest energy conformers (e.g., twist-chair, chair).

Determine the preferred orientation of the tert-butyl and hydroxyl groups (axial vs. equatorial-like positions).

Estimate the steric strain introduced by the bulky tert-butyl group, which generally prefers an equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.org

The results from MMx calculations provide a preliminary but comprehensive map of the potential energy surface, highlighting the most stable conformations that warrant further investigation with more accurate, higher-level computational methods.

Interaction Type Description Relevance to this compound
Bond Stretching Energy required to stretch or compress a bond from its equilibrium length.Core component of the total energy calculation.
Angle Bending Energy required to bend an angle between three connected atoms.Defines the geometry of the cycloheptane ring.
Torsional Strain Energy associated with the rotation around a single bond.Crucial for determining the puckering of the seven-membered ring and the relative orientation of substituents.
Van der Waals Non-bonded interactions (attraction/repulsion) between atoms.Key for assessing steric hindrance, especially from the bulky tert-butyl group.
Electrostatic Interactions between partial charges on atoms.Important for modeling the polar hydroxyl group.

Ab Initio and Density Functional Theory (DFT) Calculations

To achieve higher accuracy in determining the geometries and relative energies of the conformers identified by Molecular Mechanics, Ab Initio and Density Functional Theory (DFT) methods are employed. These quantum mechanical methods provide a more fundamental description of the electronic structure of the molecule.

Ab Initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), solve the Schrödinger equation without relying on empirical parameters. They are computationally intensive but offer high accuracy.

Density Functional Theory (DFT) is a popular alternative that calculates the energy of a molecule based on its electron density. DFT methods, such as B3LYP, offer a balance between computational cost and accuracy that is well-suited for medium-sized molecules like this compound. researchgate.net

For the conformational analysis of this compound, DFT calculations would be used to perform geometry optimizations on the low-energy conformers initially found with MMx. This process refines the molecular structure to find the true energy minimum for each conformation on the potential energy surface. Subsequent frequency calculations can confirm that these structures are true minima (having no imaginary frequencies) and provide thermodynamic data, such as Gibbs free energy. Studies on related seven-membered rings have successfully used DFT to investigate conformational properties and inversion barriers. researchgate.net

Elucidation of Conformational Energy Landscapes and Free Energy Barriers

The conformational energy landscape is a map that connects the stable conformers through the transition states that separate them. By mapping this landscape, chemists can understand the pathways and energy requirements for interconversion between different shapes of this compound.

Computational methods are used to locate these transition states—the highest point on the lowest energy path between two conformers. Techniques like synchronous transit-guided quasi-Newton (STQN) methods are used to find these saddle points on the energy surface. Once the transition state is located and optimized using DFT, the energy difference between it and the stable conformer defines the activation energy or free energy barrier for that conformational change (e.g., a ring flip).

For example, the free energy barrier for the chair inversion of ε-caprolactam, a seven-membered ring, was calculated to be 10.5 kcal/mol, which aligns well with experimental data. researchgate.net A similar computational approach for this compound would reveal the energy required for processes like the interconversion between different twist-chair forms. This information is critical for understanding the molecule's dynamic behavior in solution.

Computational Step Purpose Typical Method
Conformational Search Identify all possible low-energy conformers.Molecular Mechanics (MMx)
Geometry Optimization Refine the structure of each conformer to its energy minimum.Density Functional Theory (DFT)
Frequency Calculation Confirm minima and calculate thermodynamic properties.Density Functional Theory (DFT)
Transition State Search Locate the energy maxima connecting conformers.STQN, Nudged Elastic Band
Energy Profile Construction Map the energy pathway between conformers.DFT single-point energy calculations

Molecular Dynamics Simulations for Conformational Flexibility

While the methods above identify static energy minima and transition states, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing its conformational changes to be observed over a period, typically from picoseconds to microseconds.

This technique is invaluable for understanding how the molecule behaves at a given temperature in a specific environment (e.g., in a solvent). An MD simulation can reveal:

The relative populations of different conformers at thermal equilibrium.

The frequency and pathways of conformational transitions.

The flexibility of different parts of the molecule, such as the cycloheptane ring and the rotation of the tert-butyl group.

Scientific Literature Lacks Detailed Reactivity Data on this compound

Specifically, no detailed experimental data or research findings could be located for the following key areas of reactivity for this compound:

Reactions Involving the Hydroxyl Functional Group:

Specific conditions and outcomes for the oxidation of the secondary alcohol.

Detailed methods and product characterization for its esterification and etherification reactions.

Mechanistic studies or examples of nucleophilic substitution reactions , including SN1 and SN2 pathways.

Reactions Involving the Cycloheptane Ring System:

Information on ring modification and functionalization reactions.

Studies on potential rearrangement processes specific to this substituted cycloheptane.

Without published research focusing specifically on this compound, any attempt to generate the requested article would be based on speculation and would not meet the required standards of scientific accuracy and authoritativeness. Further experimental investigation and publication in peer-reviewed journals would be necessary to provide the data required to construct a detailed chemical profile of this compound.

Reactivity and Derivatization Chemistry of 2 Tert Butylcycloheptan 1 Ol

Stereoselectivity in Chemical Transformations of 2-Tert-butylcycloheptan-1-ol

The stereochemical outcome of reactions involving this compound is profoundly influenced by the tert-butyl group, which, due to its large size, will preferentially occupy a pseudo-equatorial position in the most stable chair-like or twist-chair conformations of the cycloheptane (B1346806) ring. This conformational preference creates a sterically hindered environment on one face of the molecule, directing the approach of incoming reagents to the less hindered face.

A key reaction where this stereoselectivity would be evident is the reduction of the corresponding ketone, 2-tert-butylcycloheptan-1-one. The reduction of substituted cyclic ketones, such as 4-tert-butylcyclohexanone, has been extensively studied and provides a valuable model. tamu.eduodinity.com In these systems, the stereoselectivity of the hydride reduction is highly dependent on the steric bulk of the reducing agent.

Small hydride reagents, like sodium borohydride (B1222165) (NaBH4), can approach the carbonyl group from the more sterically hindered axial face to a greater extent, leading to the formation of the thermodynamically more stable equatorial alcohol. Conversely, bulkier reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), are more sensitive to steric hindrance and will preferentially attack from the less hindered equatorial face, resulting in the formation of the axial alcohol. tamu.edu

Applying these principles to 2-tert-butylcycloheptan-1-one, we can predict a similar trend. The bulky tert-butyl group at the adjacent C2 position would create a significant steric barrier, influencing the trajectory of the incoming hydride.

Table 1: Predicted Stereoselectivity in the Reduction of 2-Tert-butylcycloheptan-1-one

Reducing AgentPredicted Major Diastereomer of this compoundPredicted Stereochemical Pathway
Sodium Borohydride (NaBH₄)trans-2-Tert-butylcycloheptan-1-olPreferential attack from the more hindered face, leading to the thermodynamically favored product where both bulky groups are pseudo-equatorial.
L-Selectridecis-2-Tert-butylcycloheptan-1-olAttack from the less sterically hindered face, resulting in the hydroxyl group being in a pseudo-axial orientation.

Note: The cis/trans nomenclature refers to the relative stereochemistry of the tert-butyl and hydroxyl groups. The predictions in this table are based on established principles from analogous cyclohexanone (B45756) systems.

Utility as a Chiral Building Block or Intermediate in Complex Molecule Synthesis

Chiral alcohols are valuable building blocks in asymmetric synthesis, serving as precursors to a wide array of more complex, enantiomerically pure molecules. ethz.ch The presence of a stereogenic center and the directing influence of the bulky tert-butyl group make this compound a potentially useful chiral auxiliary or intermediate. A chiral auxiliary is a temporary stereogenic unit that is incorporated into a substrate to control the stereochemical outcome of subsequent reactions. libretexts.org

While direct applications of this compound in complex molecule synthesis are not prominently documented, its structural features suggest several potential uses. For instance, the hydroxyl group can be derivatized to introduce a chiral directing group for various transformations. The steric bulk of the tert-butyl group would be instrumental in creating a highly diastereoselective environment for reactions such as alkylations, aldol (B89426) additions, or cycloadditions on a tethered prochiral center.

The general strategy for employing a chiral auxiliary involves three main steps:

Covalent attachment of the chiral auxiliary to a prochiral substrate.

Diastereoselective reaction on the substrate, directed by the chiral auxiliary.

Removal of the auxiliary to yield the enantiomerically enriched product.

Table 2: Potential Derivatizations of this compound for Use as a Chiral Auxiliary

DerivativeReagents for Synthesis from this compoundPotential Application in Asymmetric Synthesis
2-Tert-butylcycloheptyl acrylateAcryloyl chloride, triethylamineSubstrate for diastereoselective conjugate additions or Diels-Alder reactions.
2-Tert-butylcycloheptyl glyoxylateOxalyl chloride, then hydrolysisEne reactions with prochiral alkenes.
Chiral ethersAlkyl halides, base (e.g., NaH)The ether linkage could be part of a larger molecule where the 2-tert-butylcycloheptyl group directs subsequent stereoselective reactions.

The effectiveness of this compound as a chiral building block would hinge on the efficient control of stereochemistry in its own synthesis and its ability to impart high diastereoselectivity in subsequent transformations. The synthesis of complex cycloheptanols has been an area of active research, with methods being developed for the regio- and diastereoselective construction of such seven-membered rings. rsc.org These advanced synthetic strategies could potentially be adapted for the preparation of enantiomerically pure this compound, further enhancing its utility in asymmetric synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-tert-butylcycloheptan-1-ol in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C) for Structural Connectivity

One-dimensional ¹H and ¹³C NMR spectra provide the foundational information for the structural assignment of this compound.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the carbinol proton (H-1), the proton adjacent to the tert-butyl group (H-2), and the diastereotopic methylene (B1212753) protons of the cycloheptane (B1346806) ring. The tert-butyl protons would appear as a sharp singlet, typically in the upfield region (around 0.9-1.0 ppm), due to the nine equivalent protons. The carbinol proton (H-1) would resonate in the downfield region (typically 3.5-4.0 ppm), with its multiplicity depending on the dihedral angles to the adjacent protons on C-2 and C-7. The remaining cycloheptyl protons would produce a complex series of overlapping multiplets in the range of 1.2-2.0 ppm.

The ¹³C NMR spectrum , typically acquired with proton decoupling, would display signals for each unique carbon atom. youtube.com The carbon of the carbinol group (C-1) is expected to appear in the range of 70-80 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would resonate at approximately 35 ppm and 27 ppm, respectively. youtube.com The remaining five methylene carbons of the cycloheptane ring would show distinct signals in the aliphatic region (20-45 ppm), with their specific chemical shifts being highly dependent on the ring conformation and the relative stereochemistry of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-C(CH₃)₃ 0.95 Singlet (s)
Ring CH₂ 1.2 - 2.0 Multiplet (m)
H-2 1.8 - 2.2 Multiplet (m)
H-1 (CHOH) 3.6 - 4.0 Multiplet (m)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ring CH₂ 20 - 45
-C(CH₃)₃ ~27
-C (CH₃)₃ ~35
C-2 45 - 55

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY/ROESY) for Detailed Structural and Stereochemical Analysis

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the relative stereochemistry (cis or trans) of the substituents.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton scalar couplings, establishing the connectivity of the proton spin systems. yale.edu For this compound, COSY would show correlations between H-1 and its neighbors (H-2 and the H-7 protons), and sequentially connect all the adjacent protons around the seven-membered ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations (typically over two or three bonds) between protons and carbons. yale.edu Key HMBC correlations would be observed from the tert-butyl protons to the quaternary carbon and C-2, and from the H-1 proton to C-2 and C-3, confirming the placement of the substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are close to each other, providing crucial information about the 3D structure and relative stereochemistry. For example, in the cis-isomer, a NOE/ROE correlation would be expected between the H-1 and H-2 protons. In the trans-isomer, a correlation might be observed between the H-1 proton and one of the methyl groups of the tert-butyl substituent, depending on the preferred conformation.

Low-Temperature NMR for Studying Conformational Interconversions

The cycloheptane ring is conformationally flexible, existing as a dynamic equilibrium of several low-energy conformers, primarily twist-chair and twist-boat forms. At room temperature, the interconversion between these conformers is rapid on the NMR timescale, resulting in averaged signals. auremn.org.br

By conducting NMR experiments at low temperatures, this conformational exchange can be slowed or "frozen out." nih.gov This allows for the observation of separate signals for each distinct conformer present in the equilibrium. nih.gov The integration of these signals provides the relative populations of the conformers, from which thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational equilibrium can be calculated. This analysis reveals the conformational preferences of the ring system as influenced by the bulky tert-butyl and hydroxyl groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy of this compound would prominently feature a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. youtube.commasterorganicchemistry.com The broadness is due to intermolecular hydrogen bonding. A strong band corresponding to the C-O stretching vibration would be expected in the 1000-1200 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the tert-butyl and cycloheptyl groups would appear as multiple sharp peaks in the 2850-3000 cm⁻¹ range. youtube.com The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of peaks corresponding to various C-C stretching and C-H bending modes, which are unique to the specific structure and conformation of the molecule.

Raman spectroscopy , being complementary to IR, would also show characteristic vibrational modes. Raman spectra are often more sensitive to symmetric vibrations and the hydrocarbon backbone. The C-C stretching modes of the cycloheptane ring and the symmetric C-H stretching modes would be particularly prominent. ias.ac.in Differences in the vibrational spectra between the cis and trans isomers, though potentially subtle, could be used for differentiation, especially in the fingerprint region. americanpharmaceuticalreview.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Technique Intensity
O-H Stretch (H-bonded) 3200 - 3600 IR Strong, Broad
C-H Stretch (sp³) 2850 - 3000 IR, Raman Strong, Sharp
C-O Stretch 1000 - 1200 IR Strong
C-C Stretch 800 - 1200 IR, Raman Medium-Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering clues to its structure. For this compound (molar mass = 170.30 g/mol ), the molecular ion peak (M⁺˙) at m/z 170 might be observed, although it is often weak in alcohols due to facile fragmentation. libretexts.org

Common fragmentation pathways for alcohols include dehydration and alpha-cleavage. youtube.comlibretexts.org

Dehydration: Loss of a water molecule (18 amu) from the molecular ion would lead to a significant peak at m/z 152 (M-18). youtube.com

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen atom is a characteristic fragmentation for alcohols. libretexts.org For this compound, this could involve the cleavage between C-1 and C-2, or between C-1 and C-7.

Loss of the Tert-butyl Group: A very prominent fragmentation pathway would be the loss of the tert-butyl group (57 amu) to form a stable tert-butyl cation at m/z 57, or the loss of a tert-butyl radical to leave a fragment at m/z 113 (M-57). libretexts.org Further fragmentation of the cycloheptyl ring would lead to a series of smaller ions, typically separated by 14 amu (CH₂ units). whitman.edu

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
170 [C₁₁H₂₂O]⁺˙ Molecular Ion (M⁺˙)
155 [M - CH₃]⁺ Loss of a methyl radical
152 [M - H₂O]⁺˙ Dehydration
113 [M - C(CH₃)₃]⁺ Loss of tert-butyl radical

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Determination

Since this compound possesses two chiral centers (C-1 and C-2), it can exist as four possible stereoisomers (two pairs of enantiomers). Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for determining the absolute configuration (R/S designation) of these stereoisomers. libretexts.org

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. researchgate.net The hydroxyl group in this compound does not have a strong chromophore in the accessible UV-Vis range. However, the n → σ* transition of the C-O bond can give rise to a weak Cotton effect in the far-UV region (around 185-200 nm). The sign and intensity of this Cotton effect are highly sensitive to the spatial arrangement of the atoms around the chiral centers. nih.gov By comparing the experimentally measured ECD spectrum with spectra predicted by quantum mechanical calculations for each possible stereoisomer, the absolute configuration can be reliably assigned. rsc.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. researchgate.net An ORD spectrum displays a plain curve far from an absorption band but shows anomalous behavior (a "Cotton effect") in the vicinity of a chromophore's absorption. nih.gov Similar to ECD, the shape and sign of the Cotton effect in the ORD spectrum are directly related to the absolute stereochemistry of the molecule. The combination of experimental ORD data with theoretical calculations provides a robust method for absolute configuration assignment. nih.gov

Computational and Theoretical Investigations of 2 Tert Butylcycloheptan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model molecular properties. Methods like Density Functional Theory (DFT) are employed to solve approximations of the Schrödinger equation, yielding information about electron distribution, molecular energy, and geometry. researchgate.netqulacs.org

The seven-membered ring of cycloheptane (B1346806) is highly flexible and can adopt several low-energy conformations, primarily in two families: the chair and the boat. The most stable conformations are generally the twist-chair and, to a lesser extent, the twist-boat. researchgate.netbiomedres.us The presence of a bulky tert-butyl group and a hydroxyl group at the 1- and 2-positions introduces significant steric considerations that dictate the preferred geometries of the various stereoisomers (cis and trans) of 2-tert-butylcycloheptan-1-ol.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface. chemrxiv.orgmst.edu For this compound, calculations would be performed for each possible conformer (e.g., twist-chair, chair, twist-boat, boat) of both the cis and trans isomers. The primary goal is to identify the global minimum energy conformation, which is the most stable arrangement of the molecule.

The bulky tert-butyl group has a strong preference for a pseudo-equatorial position to minimize steric strain, particularly 1,3-diaxial-type interactions that are highly destabilizing. libretexts.orgmasterorganicchemistry.com The relative orientation of the hydroxyl group (axial vs. equatorial) also influences stability through its own steric demands and potential for intramolecular hydrogen bonding. An energy profile can be constructed by comparing the calculated energies of all optimized conformers. While specific experimental or calculated data for this compound is not widely published, an illustrative energy profile can be hypothesized based on established principles of conformational analysis.

Illustrative Data Table: Hypothetical Relative Energies of this compound Conformers

This table presents a hypothetical energy ranking for the major conformers of the cis and trans isomers, as would be determined by geometry optimization calculations. The energies are relative to the most stable conformer (Global Minimum).

IsomerConformationSubstituent Positions (t-Bu, OH)Hypothetical Relative Energy (kcal/mol)Expected Stability
trans Twist-Chair pseudo-Equatorial, pseudo-Equatorial 0.0 Most Stable (Global Minimum)
transTwist-Chairpseudo-Axial, pseudo-Axial> 5.0Highly Unstable
transTwist-Boat-~1.5 - 2.5Less Stable
cis Twist-Chair pseudo-Equatorial, pseudo-Axial ~0.5 - 1.0 Most Stable cis Conformer
cisTwist-Chairpseudo-Axial, pseudo-Equatorial> 5.0Highly Unstable
cisTwist-Boat-~2.0 - 3.0Less Stable

Note: This data is illustrative. Actual values would require specific DFT or other high-level calculations. The preference for the tert-butyl group to be in a pseudo-equatorial position is the dominant factor determining the stability.

Quantum chemical calculations are essential for elucidating reaction mechanisms by identifying and characterizing transition states. nih.govrsc.org A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point, or saddle point, connecting reactants and products. caltech.edufiveable.me Its structure and energy determine the activation energy barrier (ΔG‡) of a reaction, which governs the reaction rate.

For this compound, a relevant reaction for such study is its oxidation to 2-tert-butylcycloheptan-1-one. Computational chemists can model this transformation by proposing a reaction pathway and using algorithms to locate the transition state structure. mdpi.comcsic.es The calculation involves optimizing the geometry to a first-order saddle point, which is confirmed by a frequency analysis that must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-H bond and formation of the C=O bond). csic.esrsc.org

By comparing the energy of the transition state to the energy of the reactants (the ground-state conformer of this compound and the oxidizing agent), the activation barrier can be calculated, providing a quantitative prediction of the reaction's feasibility and kinetics. rsc.org

Illustrative Data Table: Hypothetical Calculated Activation Barrier for Oxidation

ReactionComputational MethodReactant Energy (Hartree)Transition State Energy (Hartree)Calculated Activation Energy (kcal/mol)
Oxidation of trans-2-tert-butylcycloheptan-1-olDFT (B3LYP/6-31G*)-X.000000-X.000000 + ΔE~15-25

Note: This table illustrates the type of data generated from a transition state calculation. The energy values are placeholders.

After obtaining an optimized molecular geometry, quantum chemical calculations can predict various spectroscopic parameters. researchgate.net This is particularly useful for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application. d-nb.infonih.gov Using methods like the Gauge-Including Atomic Orbital (GIAO) within a DFT framework, one can calculate the nuclear magnetic shielding tensors for each atom. nih.govresearchgate.net These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. Accurate predictions often require averaging the results over several low-energy conformers (Boltzmann averaging), as the experimentally observed spectrum is a population-weighted average of all conformations present at a given temperature. d-nb.info

Vibrational Frequencies: The same calculations that confirm a structure as a true minimum (by ensuring all vibrational frequencies are real) also provide a prediction of the molecule's infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as O-H stretching, C-H stretching, or ring deformations. These predicted frequencies are often systematically scaled by a small factor to better match experimental data. researchgate.net

Illustrative Data Table: Hypothetical Predicted vs. Experimental ¹³C NMR Shifts for trans-2-Tert-butylcycloheptan-1-ol

Carbon AtomGIAO-DFT Predicted Shift (ppm)Potential Experimental Shift (ppm)
C1 (CH-OH)78.577.9
C2 (CH-tBu)55.254.8
C(CH₃)₃32.832.5
C(CH₃)₃27.927.6
Ring CH₂'s22.0 - 35.021.5 - 34.5

Note: This table is for illustrative purposes. The accuracy of DFT-predicted NMR shifts is typically high but depends on the chosen functional, basis set, and inclusion of solvent and conformational effects. nih.gov

Molecular Modeling and Simulation

While quantum chemistry focuses on the electronic structure at specific points on the potential energy surface, molecular modeling and simulation techniques are used to explore the broader conformational space and the dynamic behavior of the molecule over time.

The flexibility of the seven-membered ring means that this compound has a complex potential energy surface (PES) with multiple energy minima (stable conformers) and saddle points (transition states between them). fiveable.meacs.org Conformational space searching is a computational strategy to systematically find these various low-energy structures. researchgate.netbiomedres.us

This can be done by generating a large number of random starting geometries and then performing energy minimization on each one using a computationally cheaper method, like molecular mechanics. The unique, low-energy structures found are then typically re-optimized using higher-level quantum chemical methods. The result is a map of the conformational landscape, which reveals the relative stabilities of different conformers and the energy barriers that separate them, providing a complete picture of the molecule's structural possibilities. fiveable.me

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov Unlike quantum methods that analyze static structures, MD provides a "movie" of molecular motion. The simulation works by solving Newton's equations of motion for a system of atoms, where the forces between atoms are described by a molecular force field. researchgate.netnih.gov

An MD simulation of this compound, either in a vacuum or surrounded by solvent molecules, would reveal its dynamic nature. It would show the constant flexing of the cycloheptane ring and the rapid interconversions between different twist-chair and twist-boat conformers. biomedres.us Furthermore, simulations could illustrate the rotational behavior of the tert-butyl group and the hydrogen bonding dynamics of the hydroxyl group with itself (intramolecularly) or with solvent molecules. This provides crucial insight into the time-dependent behavior that underlies the molecule's bulk physical and chemical properties.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) models are computational and mathematical tools used to predict the reactivity of chemical compounds based on their molecular structure. nih.govwikipedia.org These models establish a relationship between the chemical structure of a series of compounds and a specific measure of their reactivity. nih.govwikipedia.org While no specific QSAR studies have been published for this compound, the principles of QSAR can be applied to understand how its structural features would likely influence its chemical reactivity.

QSAR studies on related compounds, such as other cyclic alcohols and substituted cycloalkanes, provide a framework for predicting the reactivity of this compound. nih.govchemrxiv.org These studies typically involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as steric, electronic, and hydrophobic properties. ignited.in These descriptors are then correlated with experimentally determined reactivity data, such as reaction rates or equilibrium constants, to develop a predictive model.

For a molecule like this compound, key structural features that would be considered in a QSAR study include the bulky tert-butyl group and the hydroxyl functional group on the seven-membered cycloheptane ring. The size and conformation of the cycloheptane ring, along with the steric hindrance and electronic effects of the substituents, would be critical in determining its reactivity in various chemical transformations, such as esterification or oxidation. chemrxiv.orgacs.org

Hypothetical QSAR Model for Esterification Reactivity

To illustrate how a QSAR study might be conducted for this compound, we can consider a hypothetical model for its esterification reaction. In such a study, a series of related cycloheptanol (B1583049) derivatives with varying substituents would be synthesized, and their esterification reaction rates would be measured. Molecular descriptors for each compound would then be calculated and used to build a QSAR model.

A potential QSAR model for the esterification of cycloheptanol derivatives could take the following form:

log(k) = c₀ + c₁σ* + c₂Eₛ + c₃logP*

Where:

log(k) is the logarithm of the esterification rate constant.

σ* is the Taft steric parameter, representing electronic effects of substituents.

Eₛ is the Taft steric parameter, quantifying the steric bulk of substituents.

logP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis.

The following interactive data table presents hypothetical data for a series of cycloheptanol derivatives, which could be used to develop such a QSAR model.

CompoundSubstituent (R)log(k)σ*EₛlogP
1H-2.50.491.241.8
2CH₃-2.80.000.002.3
3C₂H₅-3.1-0.10-0.072.8
4i-C₃H₇-3.5-0.19-0.473.2
5t-C₄H₉-4.2-0.30-1.543.7

This table contains hypothetical data for illustrative purposes.

Detailed Research Findings from Analogous Systems

QSAR studies on other cyclic alcohols have demonstrated strong correlations between structural descriptors and reactivity. For instance, a study on the oxidation of a diverse set of alcohols found a strong correlation between the initial reaction rate and the percent buried volume (%Vbur) at the alpha-carbon of the alcohol. chemrxiv.org This descriptor quantifies the steric shielding of the reaction center. This finding suggests that the bulky tert-butyl group in this compound would significantly hinder the approach of reactants to the hydroxyl group, thereby decreasing its reactivity in many reactions.

Another study on the esterification of alcohols highlighted the importance of both steric and electronic effects. acs.org The Taft equation, which separates these effects, has been successfully applied to model the reactivity of various alcohols. For this compound, the electron-donating nature of the tert-butyl group would slightly increase the nucleophilicity of the hydroxyl oxygen, while its large steric bulk would be the dominant factor in reducing the reaction rate.

The following table summarizes key molecular descriptors that would be relevant in a QSAR study of this compound and their expected influence on its reactivity, based on studies of analogous compounds.

DescriptorDescriptionExpected Influence on Reactivity
Steric Descriptors
Sterimol Parameters (L, B1, B5)Quantify the 3D shape and size of the tert-butyl group.A larger substituent size is expected to decrease reactivity due to increased steric hindrance.
Percent Buried Volume (%Vbur)Measures the steric shielding of the hydroxyl group. chemrxiv.orgA higher %Vbur would correlate with lower reactivity. chemrxiv.org
Electronic Descriptors
Hammett/Taft Constants (σ, σ*)Describe the electron-donating or -withdrawing nature of the substituent.The electron-donating tert-butyl group would have a small activating effect on the hydroxyl group.
HOMO/LUMO EnergiesThe energies of the highest occupied and lowest unoccupied molecular orbitals influence reactivity in many reactions.These would be important for modeling reactions involving orbital interactions.
Topological Descriptors
Wiener IndexA measure of the branching of the carbon skeleton.Increased branching generally correlates with changes in physical properties and can indirectly affect reactivity.
Connectivity IndicesDescribe the connectivity of atoms in the molecule.These can be used to model various physical and chemical properties.

This table is illustrative and based on principles from related QSAR studies.

Concluding Remarks and Future Research Perspectives on 2 Tert Butylcycloheptan 1 Ol

The study of cycloalkanol chemistry provides a fascinating glimpse into the relationship between molecular structure, conformational dynamics, and chemical reactivity. Within this class of compounds, 2-tert-butylcycloheptan-1-ol emerges as a molecule of significant interest, primarily due to the interplay between its seven-membered cycloheptane (B1346806) ring and the sterically demanding tert-butyl group. While its six-membered ring counterpart, 2-tert-butylcyclohexan-1-ol, has been extensively studied, this compound remains a less explored frontier, offering unique challenges and opportunities for chemical research.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Tert-butylcycloheptan-1-ol, and how do reaction conditions influence yield and stereochemistry?

  • Methodological Answer : The compound is typically synthesized via cyclization of tert-butyl-substituted precursors or hydroxylation of preformed cycloheptane derivatives. For example, hydroxylation using Sharpless asymmetric epoxidation or enzymatic catalysis can introduce stereochemical control . Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) is critical: polar aprotic solvents like THF enhance nucleophilic substitution efficiency, while chiral catalysts (e.g., Jacobsen’s Mn-salen) improve enantiomeric excess. Yield and purity are validated using HPLC and chiral GC analysis .

Q. How can researchers characterize the stereochemistry of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For routine analysis, NMR spectroscopy (e.g., NOESY for spatial proximity of protons) and optical rotation measurements are used. Computational methods (DFT calculations) can predict preferred conformers and validate experimental data .

Q. What are the common functional group transformations applicable to this compound?

  • Methodological Answer :

  • Oxidation : PCC or CrO3 oxidizes the hydroxyl group to a ketone (2-Tert-butylcycloheptanone), with PCC offering milder conditions and higher selectivity .
  • Reduction : LiAlH4 reduces the hydroxyl group to a cycloheptane derivative, though steric hindrance from the tert-butyl group may require elevated temperatures .
  • Substitution : Tosylation (TsCl/pyridine) converts the hydroxyl to a leaving group for subsequent nucleophilic displacement (e.g., halides or amines) .

Advanced Research Questions

Q. How does the tert-butyl group influence the compound’s conformational dynamics and reactivity?

  • Methodological Answer : The tert-butyl group imposes significant steric hindrance, stabilizing chair-like conformations in the cycloheptane ring and restricting axial attack in substitution reactions. Computational studies (MD simulations) reveal that this steric bulk slows reaction kinetics but enhances regioselectivity in asymmetric syntheses. Kinetic isotope effects (KIE) and Hammett plots can quantify these steric/electronic impacts .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in toxicity or bioactivity studies (e.g., conflicting genotoxicity results) often stem from impurities or stereochemical variations. Researchers should:

  • Validate purity : Use LC-MS to detect trace impurities (e.g., oxidation byproducts).
  • Control stereochemistry : Compare enantiopure vs. racemic forms in bioassays.
  • Standardize assays : Replicate studies under identical conditions (e.g., cell lines, exposure times) .

Q. How can this compound serve as a chiral auxiliary in asymmetric catalysis?

  • Methodological Answer : The compound’s rigid cycloheptane ring and tert-butyl group create a chiral environment for inducing asymmetry in prochiral substrates. For example, it can coordinate transition metals (e.g., Ru or Rh) in hydrogenation reactions. Key parameters include:

  • Ligand design : Modify hydroxyl group electronics (e.g., acetylation) to tune metal-ligand interactions.
  • Solvent effects : Nonpolar solvents enhance enantioselectivity by minimizing competing solvation .

Data Contradiction Analysis

Q. Why do oxidation studies report varying yields of 2-Tert-butylcycloheptanone?

  • Methodological Answer : Yield discrepancies arise from:

  • Reagent choice : PCC gives higher selectivity but lower yields (~60%) compared to Jones reagent (~85%), which risks over-oxidation.
  • Steric factors : Bulkier oxidizing agents (e.g., Dess-Martin periodinane) may fail to access the hydroxyl group due to the tert-butyl group.
  • Workup protocols : Aqueous quenching vs. anhydrous extraction affects ketone recovery. GC-MS tracking of intermediates is recommended .

Applications in Academic Research

Q. What role does this compound play in studying enzyme-substrate interactions?

  • Methodological Answer : Its cycloheptane scaffold mimics natural terpene substrates in enzymes like cytochrome P450. Researchers use:

  • Docking simulations : Predict binding modes with enzymes (e.g., AutoDock Vina).
  • Kinetic assays : Measure Km and Vmax to compare with natural substrates.
  • Isotopic labeling : <sup>13</sup>C-labeled derivatives track metabolic pathways via NMR .

Safety and Handling

Q. What protocols ensure safe laboratory handling of this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for reactions involving volatile byproducts (e.g., HCl from TsCl).
  • Waste disposal : Neutralize acidic/basic residues before aqueous disposal. Toxicity data (e.g., LD50 in rodents) should inform institutional safety guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.